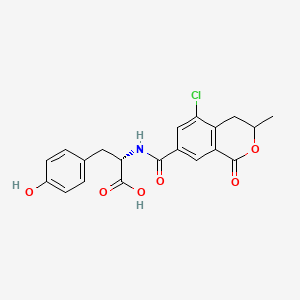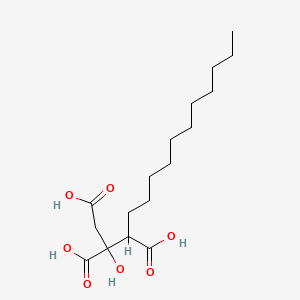
Glycylglycyl-N-(hydroxymethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycylglycyl-N-(hydroxymethyl)glycinamide is a compound with the molecular formula C7H14N4O4. It is a derivative of glycinamide and is characterized by the presence of glycylglycine and a hydroxymethyl group attached to the glycinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-N-(hydroxymethyl)glycinamide typically involves the reaction of glycylglycine with formaldehyde and glycinamide under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product . The reaction can be represented as follows:
[ \text{Glycylglycine} + \text{Formaldehyde} + \text{Glycinamide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and involves steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Glycylglycyl-N-(hydroxymethyl)glycinamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation yields carboxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Glycylglycyl-N-(hydroxymethyl)glycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in protein and peptide research.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various biochemical reagents and materials.
Mecanismo De Acción
The mechanism of action of Glycylglycyl-N-(hydroxymethyl)glycinamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with target molecules, facilitating binding and activity. The compound may also act as a substrate for enzymes involved in peptide synthesis and modification .
Comparación Con Compuestos Similares
Similar Compounds
Glycylglycine: A simpler dipeptide of glycine, used as a buffer in biological systems.
Glycinamide: A derivative of glycine, used in various biochemical applications.
Uniqueness
Glycylglycyl-N-(hydroxymethyl)glycinamide is unique due to the presence of both glycylglycine and a hydroxymethyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
65621-94-5 |
|---|---|
Fórmula molecular |
C7H14N4O4 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
2-amino-N-[2-[[2-(hydroxymethylamino)-2-oxoethyl]amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C7H14N4O4/c8-1-5(13)9-2-6(14)10-3-7(15)11-4-12/h12H,1-4,8H2,(H,9,13)(H,10,14)(H,11,15) |
Clave InChI |
AIZAONPGGARFNM-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)NCC(=O)NCC(=O)NCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


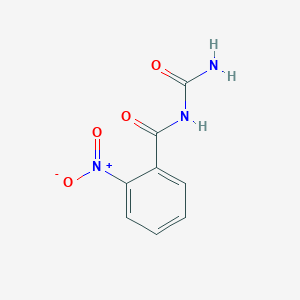
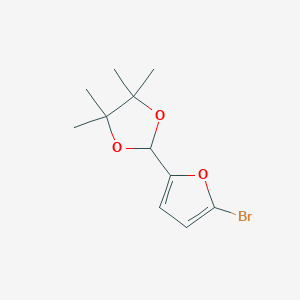
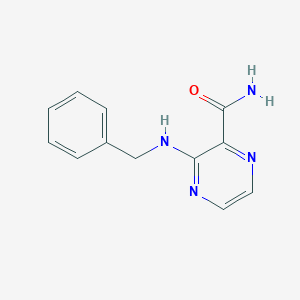


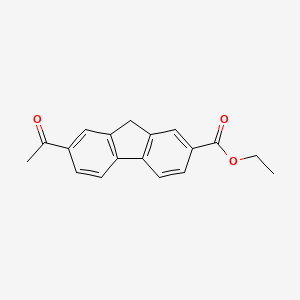
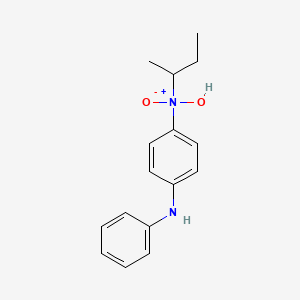
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)
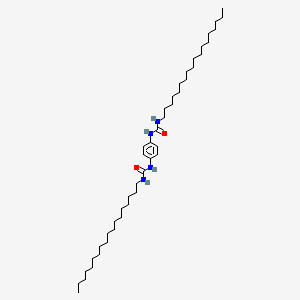
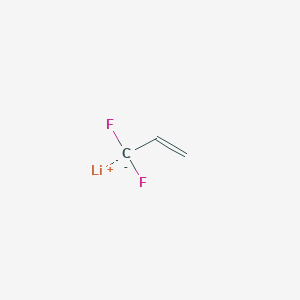
![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
